BenchChemオンラインストアへようこそ!

N-(2,5-dimethylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide

c-Met inhibitor kinase selectivity oncology

This compound features a unique 2,5-dimethylphenyl substitution pattern on the triazolo[4,3-a]pyridine core, distinguishing it from close analogs like the 2,4-dimethylphenyl variant. Minor phenyl ring methyl substitutions critically alter c-Met kinase inhibition potency, selectivity, and pharmacokinetic profiles. Ideal for medicinal chemistry teams conducting systematic SAR exploration of the N-aryl acetamide region. Select for comparative mouse PK studies to evaluate metabolic stability and oral bioavailability conferred by the 2,5-dimethylphenyl group. Also applicable for broad kinase profiling to generate selectivity data, and as a reference for patent landscape analysis (FR-2941229-A1).

Molecular Formula C16H16N4OS
Molecular Weight 312.39
CAS No. 307511-39-3
Cat. No. B2620640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,5-dimethylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide
CAS307511-39-3
Molecular FormulaC16H16N4OS
Molecular Weight312.39
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C3N2C=CC=C3
InChIInChI=1S/C16H16N4OS/c1-11-6-7-12(2)13(9-11)17-15(21)10-22-16-19-18-14-5-3-4-8-20(14)16/h3-9H,10H2,1-2H3,(H,17,21)
InChIKeyZHCNQGHSJCWHQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,5-Dimethylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide (CAS 307511-39-3): Baseline Identity and Procurement Context


N-(2,5-dimethylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide (CAS 307511-39-3) is a synthetic small molecule (MW 312.4 g/mol, Formula C16H16N4OS) belonging to the [1,2,4]triazolo[4,3-a]pyridine class [1]. Its structure features a triazolopyridine core linked via a sulfanyl bridge to an N-(2,5-dimethylphenyl)acetamide moiety. This compound is structurally related to a family of kinase inhibitors, particularly those targeting the c-Met receptor tyrosine kinase, as described in patents covering triazolo[4,3-a]pyridine derivatives [2]. Its procurement is typically considered for medicinal chemistry programs focused on oncology, inflammation, or proliferative disease, where precise substitution patterns on the phenyl ring and the sulfanyl linker can critically influence target selectivity and pharmacokinetic profiles.

Why Generic Substitution Fails for N-(2,5-Dimethylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide in c-Met Targeted Research


In the triazolo[4,3-a]pyridine class, minor structural modifications at the phenyl ring—such as the position of methyl groups—can profoundly alter c-Met kinase inhibition potency, selectivity against off-target kinases, and pharmacokinetic properties [1]. For example, small changes in the hinge-binding region of c-Met inhibitors can shift a compound's binding mode between class I (U-shaped) and class II (extended conformation), impacting selectivity profiles [2]. Therefore, a seemingly minor substitution like the 2,5-dimethylphenyl group versus a 2,4-dimethylphenyl or other aryl variants cannot be assumed to yield equivalent biological performance. Direct comparator-based evidence is essential to justify the selection of CAS 307511-39-3 over its close analogs.

Quantitative Differentiation Evidence for N-(2,5-Dimethylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide Against Its Closest Analogs


c-Met Kinase Inhibition: A Class-Level Inference for the Triazolo[4,3-a]pyridine Chemotype

The triazolo[4,3-a]pyridine core has been validated as a scaffold for potent c-Met kinase inhibitors. A closely related series demonstrated that subtle substitution changes on the phenyl ring directly modulate inhibition. For the broader class, compound 4aa (a triazolo[4,3-a]pyridine derivative) exhibited an IC50 of < 10 nM against c-Met in an enzyme assay, while showing no effect on 60 other kinases at the same concentration, indicating high selectivity [1]. In cellular assays (SNU5 gastric cancer cell line), 4aa inhibited proliferation with an IC50 comparable to the clinical candidate SGX-523. This class-level evidence suggests that CAS 307511-39-3, bearing the 2,5-dimethylphenyl group, may exhibit distinct inhibitory characteristics relative to analogs with different substitution patterns.

c-Met inhibitor kinase selectivity oncology

In Vivo Pharmacokinetic Advantage of Triazolo[4,3-a]pyridine Class Over Clinical Leads

In a class-level comparison, a triazolo[4,3-a]pyridine derivative (4d·CH3SO3H) demonstrated superior plasma half-life and exposure (AUC) compared to the clinical c-Met inhibitors SGX-523 and JNJ-38877605 in mouse models [1]. Compound 4aa from a related study also showed much better pharmacokinetic properties than SGX-523, including a longer half-life and higher oral bioavailability in mice [2]. While these data are not specific to CAS 307511-39-3, they underscore the pharmacokinetic potential of the triazolo[4,3-a]pyridine scaffold. The 2,5-dimethylphenyl substitution may influence metabolic stability through steric and electronic effects, but direct comparative PK data for this exact compound are not available.

pharmacokinetics drug discovery c-Met

Structural Differentiation: 2,5-Dimethylphenyl Substitution in Triazolo[4,3-a]pyridine Series

The pattern of methyl substitution on the N-phenyl ring is a critical determinant of biological activity in related triazolopyridine and triazole series. In a study of N-substituted aryl-2-({4-[(substituted aryl carbamoyl) methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl} sulfanyl) acetamide derivatives, compounds with electron-withdrawing and electron-donating groups at the ortho, meta, and para positions showed significant variation in antimicrobial, antioxidant, and anti-inflammatory activities [1]. While this series differs from the triazolo[4,3-a]pyridine core of CAS 307511-39-3, the observed structure-activity relationship supports the hypothesis that the specific 2,5-dimethyl substitution pattern on CAS 307511-39-3 would confer a unique biological profile compared to the 2,4-dimethylphenyl analog (observed in supplier catalogs) or other regioisomers.

structure-activity relationship selectivity medicinal chemistry

High-Value c-Met Inhibitor Patent Landscape Positioning

CAS 307511-39-3 falls within the generic Markush structure of patent families claiming triazolo[4,3-a]pyridine derivatives as MET inhibitors, such as FR-2941229-A1 (priority date 2009-01-21, assigned to Sanofi-Aventis) [1]. The compound's specific 2,5-dimethylphenyl substitution pattern represents a discrete chemical entity within this patent space. This intellectual property positioning indicates that the compound was likely synthesized and evaluated as part of a lead optimization program, although the specific biological data were not disclosed in the patent. Access to this compound enables direct evaluation of its fit within the broader SAR landscape of triazolo[4,3-a]pyridine MET inhibitors.

intellectual property c-Met inhibitor patent protection

Defined Application Scenarios for N-(2,5-Dimethylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide Based on Current Evidence


c-Met Kinase Lead Optimization and SAR Exploration

This compound is best utilized as a specific structural probe in c-Met kinase inhibitor lead optimization programs. Its unique 2,5-dimethylphenyl substitution pattern on the triazolo[4,3-a]pyridine core provides a basis for exploring the impact of ortho- and meta-methyl substitution on kinase selectivity and cellular potency, as evidenced by class-level SAR trends [1]. Procurement is recommended for medicinal chemistry teams seeking to systematically evaluate the SAR around the N-aryl acetamide region of this chemotype.

In Vivo Pharmacokinetic Profiling of Triazolo[4,3-a]pyridine Candidates

Given the class-level pharmacokinetic advantages demonstrated by related triazolo[4,3-a]pyridine derivatives over clinical benchmarks like SGX-523 and JNJ-38877605 [1], CAS 307511-39-3 could be selected for comparative mouse PK studies to assess the influence of the 2,5-dimethylphenyl group on metabolic stability, oral bioavailability, and plasma exposure. Such data would directly address the current evidence gap and determine whether this specific substitution confers a tangible PK benefit.

Kinase Selectivity Panel Screening

The triazolo[4,3-a]pyridine scaffold has demonstrated potential for high selectivity against a panel of 60 kinases [1]. CAS 307511-39-3 can be submitted to broad kinase profiling panels to generate the critical selectivity data needed to justify its selection over other in-class compounds. This application is essential because no selectivity data have been published for this specific compound, and its differentiation from analogs like the 2,4-dimethylphenyl variant is currently based purely on structural inference.

Intellectual Property and Competitive Landscape Analysis

CAS 307511-39-3 serves as a reference compound for mapping the patent landscape around triazolo[4,3-a]pyridine MET inhibitors, as it falls within the scope of FR-2941229-A1 (Sanofi-Aventis) [1]. Pharmaceutical R&D and IP teams can use this compound to conduct freedom-to-operate analyses, evaluate the breadth of Markush claims, or benchmark new proprietary scaffolds against this disclosed but functionally uncharacterized entity.

Quote Request

Request a Quote for N-(2,5-dimethylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.